
N-(3-cyano-5-methyl-4-phenylthiophen-2-yl)-2-(phenylsulfanyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-cyano-5-methyl-4-phenylthiophen-2-yl)-2-(phenylsulfanyl)acetamide is a synthetic organic compound that belongs to the class of thienylacetamides. This compound is characterized by the presence of a cyano group, a methyl group, and a phenyl group attached to a thienyl ring, as well as a phenylsulfanyl group attached to an acetamide moiety. The unique structure of this compound makes it of interest in various fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-cyano-5-methyl-4-phenylthiophen-2-yl)-2-(phenylsulfanyl)acetamide typically involves multi-step organic reactions. One possible synthetic route could involve the following steps:
Formation of the Thienyl Ring: The thienyl ring can be synthesized through a cyclization reaction involving appropriate precursors such as thiophene derivatives.
Introduction of Substituents: The cyano, methyl, and phenyl groups can be introduced through various substitution reactions using reagents like cyanogen bromide, methyl iodide, and phenylboronic acid.
Attachment of the Acetamide Moiety: The acetamide group can be introduced through an acylation reaction using acetic anhydride or acetyl chloride.
Addition of the Phenylsulfanyl Group: The phenylsulfanyl group can be attached through a nucleophilic substitution reaction using phenylthiol and an appropriate leaving group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Análisis De Reacciones Químicas
Types of Reactions
N-(3-cyano-5-methyl-4-phenylthiophen-2-yl)-2-(phenylsulfanyl)acetamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove or modify functional groups such as the cyano group.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to replace specific atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation can be used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions will depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Aplicaciones Científicas De Investigación
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe or ligand in biochemical assays.
Medicine: The compound could be investigated for its potential pharmacological properties, such as anti-inflammatory or anticancer activity.
Industry: It might be used in the development of new materials or as an intermediate in the production of other chemicals.
Mecanismo De Acción
The mechanism of action of N-(3-cyano-5-methyl-4-phenylthiophen-2-yl)-2-(phenylsulfanyl)acetamide would depend on its specific interactions with molecular targets. Potential mechanisms could include:
Enzyme Inhibition: The compound might inhibit specific enzymes by binding to their active sites.
Receptor Modulation: It could act as an agonist or antagonist at certain receptors.
Signal Transduction: The compound might interfere with intracellular signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
- N-(3-cyano-5-methyl-4-phenylthien-2-yl)-2-(phenylthio)acetamide
- N-(3-cyano-5-methyl-4-phenylthien-2-yl)-2-(phenylsulfonyl)acetamide
- N-(3-cyano-5-methyl-4-phenylthien-2-yl)-2-(phenylseleno)acetamide
Uniqueness
N-(3-cyano-5-methyl-4-phenylthiophen-2-yl)-2-(phenylsulfanyl)acetamide is unique due to its specific combination of functional groups and the presence of both a thienyl ring and a phenylsulfanyl group. This unique structure may confer distinct chemical and biological properties compared to similar compounds.
Propiedades
Fórmula molecular |
C20H16N2OS2 |
|---|---|
Peso molecular |
364.5g/mol |
Nombre IUPAC |
N-(3-cyano-5-methyl-4-phenylthiophen-2-yl)-2-phenylsulfanylacetamide |
InChI |
InChI=1S/C20H16N2OS2/c1-14-19(15-8-4-2-5-9-15)17(12-21)20(25-14)22-18(23)13-24-16-10-6-3-7-11-16/h2-11H,13H2,1H3,(H,22,23) |
Clave InChI |
NYHVQRYRRKVVFY-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=C(S1)NC(=O)CSC2=CC=CC=C2)C#N)C3=CC=CC=C3 |
SMILES canónico |
CC1=C(C(=C(S1)NC(=O)CSC2=CC=CC=C2)C#N)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Dimethyl 5-[(3-bromobenzoyl)amino]-3-methyl-2,4-thiophenedicarboxylate](/img/structure/B450827.png)
![N'-(3-chlorobenzylidene)-2-[(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetohydrazide](/img/structure/B450828.png)
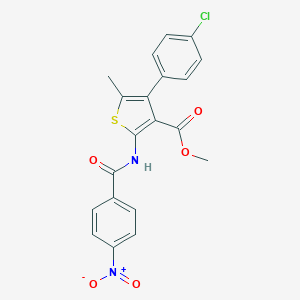

![Ethyl 2-[(2,3-dimethoxybenzoyl)amino]-5-methyl-4-(4-methylphenyl)-3-thiophenecarboxylate](/img/structure/B450831.png)
![Methyl 4-(4-ethylphenyl)-2-[(trifluoroacetyl)amino]thiophene-3-carboxylate](/img/structure/B450834.png)
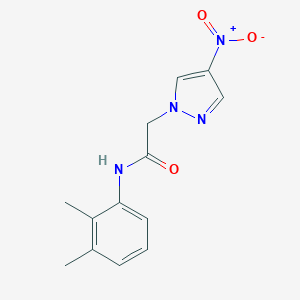
![N'-{3-[(3-chlorophenoxy)methyl]-4-methoxybenzylidene}benzenesulfonohydrazide](/img/structure/B450839.png)
![N-(4-{N-[(4-bromo-1,5-dimethyl-1H-pyrazol-3-yl)carbonyl]ethanehydrazonoyl}phenyl)cyclopentanecarboxamide](/img/structure/B450841.png)
![Ethyl 2-[(4-methoxybenzoyl)amino]-5-methyl-4-phenylthiophene-3-carboxylate](/img/structure/B450843.png)
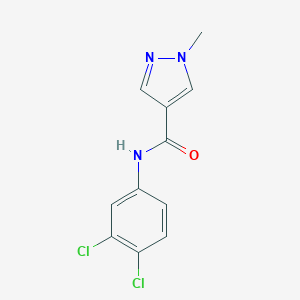
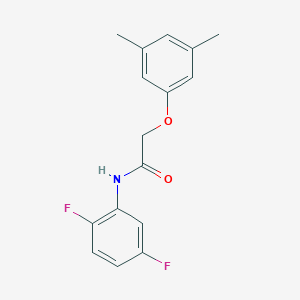
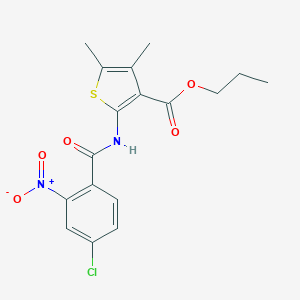
![Isopropyl 5-methyl-4-phenyl-2-[(trifluoroacetyl)amino]-3-thiophenecarboxylate](/img/structure/B450850.png)
